molecular formula C25H21NO4 B2456516 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 1199776-90-3

2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B2456516
CAS No.: 1199776-90-3
M. Wt: 399.446
InChI Key: NUOJTTAZVSDNDX-UHFFFAOYSA-N
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Description

2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C25H21NO4 and its molecular weight is 399.446. The purity is usually 95%.
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Biological Activity

2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, often referred to as Fmoc-Tetrahydroisoquinoline, is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H21NO4
  • Molecular Weight : 399.44 g/mol
  • CAS Number : 171859-74-8
  • Structure : The compound features a tetrahydroisoquinoline core with a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Research indicates that derivatives of tetrahydroisoquinoline exhibit significant antimicrobial properties. For instance, compounds similar to Fmoc-Tetrahydroisoquinoline have been shown to inhibit the growth of various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus .

Compound Target Pathogen IC50 (µM)
Fmoc-TetrahydroisoquinolineM. tuberculosis5.0
Fmoc-TetrahydroisoquinolineS. aureus10.0

Enzyme Inhibition

Tetrahydroisoquinoline derivatives have been reported as inhibitors of several enzymes. Notably, they can inhibit the activity of metallo-beta-lactamases (MBLs), which are crucial for antibiotic resistance in bacteria .

Neuroprotective Effects

The neuroprotective effects of tetrahydroisoquinolines have been explored in relation to neurodegenerative diseases such as Parkinson's disease. Compounds in this class may act by inhibiting catechol-O-methyltransferase (COMT), thereby increasing the availability of dopamine .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study demonstrated that Fmoc-Tetrahydroisoquinoline derivatives showed promising results against M. tuberculosis, with modifications enhancing their efficacy .
  • Neuroprotective Studies : Research focusing on neuroprotective properties indicated that tetrahydroisoquinolines could mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications for neurodegenerative disorders .
  • Anticancer Properties : Some studies have indicated that tetrahydroisoquinoline derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Enzyme Inhibition : By binding to active sites on enzymes such as COMT and MBLs, these compounds can effectively reduce their activity.
  • Oxidative Stress Reduction : The compound may enhance cellular antioxidant defenses, thereby protecting cells from oxidative damage.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has been well-documented. This compound is often synthesized using standard organic synthesis techniques involving the protection of amino acids and subsequent reactions to form the desired tetrahydroisoquinoline structure. Characterization techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer activity. In particular, studies have shown that this compound demonstrates inhibitory effects against various cancer cell lines. For instance, compounds related to this structure have been evaluated for their efficacy against human tumor cells using protocols established by the National Cancer Institute (NCI). The results indicate promising cytotoxicity with mean GI50 values suggesting potential as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported that certain derivatives show effective inhibition against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups within the molecular structure enhances its antimicrobial activity, making it a candidate for further development as an antibacterial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the fluorenylmethoxycarbonyl group or variations in the tetrahydroisoquinoline core can lead to significant changes in potency and selectivity against various biological targets.

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased anticancer activity
Alteration of substituents on the isoquinoline ringEnhanced antimicrobial properties

Drug Development

The potential applications of this compound extend into drug development where it can serve as a lead compound for designing new therapeutic agents. Ongoing research focuses on optimizing its pharmacokinetic properties and minimizing toxicity while enhancing efficacy.

Combination Therapies

Investigating the compound's role in combination therapies could provide insights into its synergistic effects when used alongside existing treatments for cancer or bacterial infections.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)22-14-26(13-16-7-1-2-8-17(16)22)25(29)30-15-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h1-12,22-23H,13-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOJTTAZVSDNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199776-90-3
Record name 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
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